D4 Binding Affinity and Antagonist Potency
ML398 demonstrates improved D4 receptor potency relative to the predecessor (R)-1 compound from which its scaffold was derived. In head-to-head assays performed under identical conditions, ML398 ((R)-6c) achieved an IC₅₀ of 130 nM and a Ki of 36 nM at the human D4.4 receptor, compared with (R)-1 values of IC₅₀ = 180 nM and Ki = 70 nM [1]. The racemic mixture (±)-6c was substantially weaker (IC₅₀ = 290 nM, Ki = 81 nM), confirming that enantiopurity is required for full activity [1].
| Evidence Dimension | D4.4 receptor antagonist potency (IC₅₀) and binding affinity (Ki) |
|---|---|
| Target Compound Data | ML398 ((R)-6c): IC₅₀ = 130 nM, Ki = 36 nM |
| Comparator Or Baseline | (R)-1 (predecessor scaffold): IC₅₀ = 180 nM, Ki = 70 nM; (±)-6c (racemate): IC₅₀ = 290 nM, Ki = 81 nM |
| Quantified Difference | ML398 vs. (R)-1: 1.4-fold improvement in IC₅₀ (130 vs. 180 nM); 1.9-fold improvement in Ki (36 vs. 70 nM). ML398 vs. racemate: 2.2-fold improvement in Ki (36 vs. 81 nM). |
| Conditions | Human recombinant D4.4 receptor expressed in CHO-K1 cells; radioligand binding with [³H]-spiperone (1.20 nM); IC₅₀ from 5-concentration 3-fold serial dilution starting at 20 μM; 2 h incubation at 25°C (EuroFins). |
Why This Matters
For laboratories procuring a D4 antagonist probe, the 1.9-fold higher binding affinity of ML398 over (R)-1 translates to lower required working concentrations and reduced potential for non-specific binding at higher doses, directly impacting experimental design and consumable costs.
- [1] Berry CB, Bubser M, Jones CK, Hayes JP, Wepy JA, Locuson CW, Daniels JS, Lindsley CW, Hopkins CR. ACS Med Chem Lett. 2014;5(9):1060-4. Table 2 and text (lines 118-143). View Source
